molecular formula C6H6Br2F2N2 B6223274 4-bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole CAS No. 2755719-34-5

4-bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B6223274
CAS RN: 2755719-34-5
M. Wt: 303.9
InChI Key:
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Description

4-Bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole (4-Br-1-BDFM-3,5-DMP) is an organobromine compound that is used in scientific research, particularly in the field of organic chemistry. It is a colorless crystalline solid with a melting point of 77 °C and a boiling point of 229 °C. 4-Br-1-BDFM-3,5-DMP is a versatile reagent with a wide range of applications, including organic synthesis, catalysis, and drug discovery.

Scientific Research Applications

4-Br-1-BDFM-3,5-DMP is used in a wide range of scientific research applications, including organic synthesis, catalysis, and drug discovery. In organic synthesis, it is used as a reagent for the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. In catalysis, it is used as a catalyst for the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. In drug discovery, it is used as a reagent for the synthesis of various drug candidates.

Mechanism of Action

4-Br-1-BDFM-3,5-DMP is an organobromine compound that acts as a Lewis acid. It is capable of forming a bromonium ion by reacting with an electron-rich species, such as an alkene or a carbonyl group. This bromonium ion can then react with an electrophile, such as a halide or an alkylating agent, to form the desired product.
Biochemical and Physiological Effects
Due to its low toxicity, 4-Br-1-BDFM-3,5-DMP has no known adverse effects on the biochemical and physiological processes of living organisms. It has been shown to be non-mutagenic and non-carcinogenic in animal studies.

Advantages and Limitations for Lab Experiments

4-Br-1-BDFM-3,5-DMP is a versatile reagent with a wide range of applications, including organic synthesis, catalysis, and drug discovery. Its advantages include its low toxicity, high reactivity, and low cost. Its limitations include its low solubility in water and its tendency to form bromonium ions, which can lead to undesired side reactions.

Future Directions

There are numerous potential future directions for the use of 4-Br-1-BDFM-3,5-DMP. These include its use in the synthesis of novel organic compounds, its use as a catalyst in the synthesis of pharmaceuticals and other organic compounds, and its use in the synthesis of polymers and other materials. Additionally, 4-Br-1-BDFM-3,5-DMP could be used in the development of new drugs or drug delivery systems. Finally, further research into its mechanism of action could lead to the development of new catalysts and reagents for organic synthesis.

Synthesis Methods

4-Br-1-BDFM-3,5-DMP can be synthesized from the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole (4-Br-3,5-DMP) with 1-bromodifluoromethane (1-BDFM). The reaction is carried out in an inert atmosphere, such as argon or nitrogen, at room temperature. The resulting product is a colorless, crystalline solid with a melting point of 77 °C and a boiling point of 229 °C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with bromodifluoromethane in the presence of a base.", "Starting Materials": [ "4-bromo-3,5-dimethyl-1H-pyrazole", "bromodifluoromethane", "base (such as potassium carbonate or sodium hydroxide)", "solvent (such as dimethylformamide or dimethyl sulfoxide)" ], "Reaction": [ "Add 4-bromo-3,5-dimethyl-1H-pyrazole and base to a solvent and stir at room temperature.", "Add bromodifluoromethane dropwise to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitate.", "Wash the precipitate with a solvent and dry to obtain the desired product." ] }

CAS RN

2755719-34-5

Product Name

4-bromo-1-(bromodifluoromethyl)-3,5-dimethyl-1H-pyrazole

Molecular Formula

C6H6Br2F2N2

Molecular Weight

303.9

Purity

95

Origin of Product

United States

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